molecular formula C6H2Br2N2O4 B102588 1,4-dinitro-2,5-dibromobenzene CAS No. 18908-08-2

1,4-dinitro-2,5-dibromobenzene

Cat. No.: B102588
CAS No.: 18908-08-2
M. Wt: 325.9 g/mol
InChI Key: QHTZEKUEAHGFIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-dinitro-2,5-dibromobenzene: is an aromatic compound with the molecular formula C6H2Br2N2O4 It is characterized by the presence of two bromine atoms and two nitro groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-dinitro-2,5-dibromobenzene can be synthesized through a multi-step process involving the bromination and nitration of benzene derivatives. One common method involves the nitration of 1,4-dibromobenzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at controlled temperatures to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .

Industrial Production Methods: Industrial production of 1,4-dibromo-2,5-dinitrobenzene follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, concentration of reagents, and reaction time, to achieve high yields and purity of the final product. The compound is then purified through recrystallization or other suitable methods to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 1,4-dinitro-2,5-dibromobenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromine atoms and nitro groups on the benzene ring make it susceptible to further substitution reactions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents like bromine, chlorine, and nitric acid in the presence of catalysts such as iron or aluminum chloride.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, or metal hydrides like sodium borohydride.

    Nucleophilic Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Reduction: 1,4-Diamino-2,5-dibromobenzene.

    Nucleophilic Substitution: 1,4-Diamino-2,5-dinitrobenzene or 1,4-Dithio-2,5-dinitrobenzene, depending on the nucleophile used.

Scientific Research Applications

1,4-dinitro-2,5-dibromobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-dibromo-2,5-dinitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution and nucleophilic substitution reactions. The bromine atoms and nitro groups on the benzene ring influence the reactivity of the compound, making it a versatile intermediate in various chemical reactions. The nitro groups, in particular, can undergo reduction to form amino groups, which can further participate in additional chemical transformations .

Comparison with Similar Compounds

Uniqueness: 1,4-dinitro-2,5-dibromobenzene is unique due to the presence of both bromine and nitro groups on the benzene ring. This combination of substituents imparts distinct electronic properties and reactivity, making it a valuable intermediate in organic synthesis and materials science.

Properties

IUPAC Name

1,4-dibromo-2,5-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2N2O4/c7-3-1-5(9(11)12)4(8)2-6(3)10(13)14/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTZEKUEAHGFIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)[N+](=O)[O-])Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701305731
Record name 1,4-Dibromo-2,5-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701305731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18908-08-2
Record name 1,4-Dibromo-2,5-dinitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18908-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dibromo-2,5-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701305731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-dinitro-2,5-dibromobenzene
Reactant of Route 2
Reactant of Route 2
1,4-dinitro-2,5-dibromobenzene
Reactant of Route 3
Reactant of Route 3
1,4-dinitro-2,5-dibromobenzene
Reactant of Route 4
1,4-dinitro-2,5-dibromobenzene
Reactant of Route 5
Reactant of Route 5
1,4-dinitro-2,5-dibromobenzene
Reactant of Route 6
1,4-dinitro-2,5-dibromobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.